molecular formula C21H20ClN3O2 B2891693 N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251688-35-3

N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No. B2891693
M. Wt: 381.86
InChI Key: SDCYOMOJWKCPOC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Derivatives of naphthyridin-yl acetamide compounds have been synthesized and examined for their antibacterial activity. For instance, compounds synthesized from the intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity. These compounds were prepared by reacting the intermediate with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols, demonstrating the potential of naphthyridin-yl acetamides in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Evaluation

Naphthyridine derivatives have been evaluated for their anticancer properties. Studies have shown that certain naphthyridin-yl acetamide compounds exhibit anticancer activity through various mechanisms, including interactions with DNA and inhibition of cell proliferation. For example, derivatives designed for antimicrobial activity also possess the potential for cancer treatment, suggesting the dual utility of such compounds in therapeutic applications (Watpade & Toche, 2017).

Anti-Inflammatory Activity

Derivatives featuring the naphthyridin-yl acetamide scaffold have been synthesized and assessed for anti-inflammatory activity. A study involving the synthesis of derivatives by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides revealed significant anti-inflammatory properties among the synthesized compounds, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

DNA Interaction Studies

The interaction of naphthyridine derivatives with DNA has been studied, providing insights into their potential as therapeutic agents. Thieno[2,3-b]benzo[1,8]naphthyridine-2-carboxylic acids, synthesized through microwave-enhanced methods, have shown interaction with calf thymus DNA (CT-DNA), indicating their potential in drug design and development focused on DNA-targeted therapies (Naik et al., 2006).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-6-7-19(16(22)10-13)24-20(26)12-25-9-8-18-15(11-25)21(27)14-4-2-3-5-17(14)23-18/h2-7,10H,8-9,11-12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCYOMOJWKCPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

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